molecular formula C8H16N2O3 B1435726 N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine CAS No. 1998713-98-6

N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine

Cat. No.: B1435726
CAS No.: 1998713-98-6
M. Wt: 188.22 g/mol
InChI Key: FZDURRBEWBMKJL-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine: is a chemical compound that belongs to the class of oxazines. This compound is characterized by the presence of a 1,4-oxazine ring, which is a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a dimethoxyethyl group attached to the nitrogen atom of the oxazine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine typically involves the reaction of aminoacetaldehyde dimethyl acetal with appropriate reagents to form the oxazine ring. One common method involves the use of cyclization reactions where the amino group reacts with an aldehyde or ketone to form the oxazine ring . The reaction conditions often require an acid catalyst and may be carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to more reduced forms, such as amines.

    Substitution: The dimethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine is used as a building block for the synthesis of more complex molecules.

Biology: The compound has potential applications in biology, particularly in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical research.

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine is unique due to its specific oxazine ring structure. This structure imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in various applications. Additionally, the presence of the dimethoxyethyl group enhances its solubility and reactivity, making it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-3,6-dihydro-2H-1,4-oxazin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-11-8(12-2)5-10-7-6-13-4-3-9-7/h8H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDURRBEWBMKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=NCCOC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1998713-98-6
Record name N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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